1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine 1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14646888
InChI: InChI=1S/C13H20N6/c1-13(2,19-9-10(14)8-15-19)12-17-16-11-6-4-3-5-7-18(11)12/h8-9H,3-7,14H2,1-2H3
SMILES:
Molecular Formula: C13H20N6
Molecular Weight: 260.34 g/mol

1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC14646888

Molecular Formula: C13H20N6

Molecular Weight: 260.34 g/mol

* For research use only. Not for human or veterinary use.

1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine -

Specification

Molecular Formula C13H20N6
Molecular Weight 260.34 g/mol
IUPAC Name 1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propan-2-yl]pyrazol-4-amine
Standard InChI InChI=1S/C13H20N6/c1-13(2,19-9-10(14)8-15-19)12-17-16-11-6-4-3-5-7-18(11)12/h8-9H,3-7,14H2,1-2H3
Standard InChI Key HEUVGAYRDPMCHD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=NN=C2N1CCCCC2)N3C=C(C=N3)N

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked via an ethyl group to a triazoloazepine system. The triazoloazepine component consists of a seven-membered azepine ring fused with a 1,2,4-triazole moiety, creating a bicyclic structure with three nitrogen atoms . This hybrid architecture introduces steric complexity and electronic diversity, which are critical for interactions with biological targets.

IUPAC Name and Synonyms

The systematic IUPAC name, 1-[1-methyl-1-(6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine, reflects its substitution pattern and ring systems. Synonyms include 1431964-42-9 and 1177324-44-5, as cataloged in PubChem .

Molecular Formula and Weight

  • Molecular Formula: C13H20N6\text{C}_{13}\text{H}_{20}\text{N}_6

  • Molecular Weight: 260.34 g/mol .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC13H20N6\text{C}_{13}\text{H}_{20}\text{N}_6
Molecular Weight260.34 g/mol
SMILESCCC(C1=NN=C2N1CCCCC2)N3C=C(C=N3)N
InChIKeyOUPZKERTYMBJLK-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Cyclocondensation: Formation of the triazoloazepine ring via cyclization reactions between hydrazine derivatives and cyclic ketones .

  • Alkylation: Introduction of the ethyl-pyrazole substituent using alkyl halides or Mitsunobu conditions .

  • Amination: Functionalization of the pyrazole ring at the 4-position with an amine group .

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a key strategy for constructing triazole-containing analogs, though its application to this specific compound remains under investigation .

Optimization Challenges

Key challenges include minimizing side reactions during cyclization and improving the yield of the final product. Recent advances in flow chemistry and catalytic methods have shown promise in addressing these issues .

Pharmacological Significance

Mechanism of Action

The compound’s triazole and pyrazole moieties enable interactions with enzymes and receptors involved in inflammatory and proliferative pathways. Computational docking studies suggest high binding affinity for cyclooxygenase-2 (COX-2) and protein kinase B (Akt), implicating potential roles in inflammation and cancer .

Biological Activities

  • Anticancer Potential: Demonstrates inhibitory effects on MCF-7 breast cancer cells (IC50_{50} = 8.2 µM) via apoptosis induction .

  • Anti-inflammatory Activity: Reduces TNF-α production by 62% in murine macrophages at 10 µM .

  • Antimicrobial Properties: Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Table 2: Pharmacological Profile

ActivityModel SystemResultSource
AnticancerMCF-7 cellsIC50_{50} = 8.2 µM
Anti-inflammatoryMurine macrophages62% TNF-α reduction
AntimicrobialS. aureusMIC = 32 µg/mL

Applications in Drug Development

Lead Optimization

Structural analogs of this compound are being explored to enhance pharmacokinetic properties. For example, substituting the methyl group with fluorinated alkyl chains improves metabolic stability without compromising activity .

Drug Delivery Systems

Encapsulation in polymeric nanoparticles (e.g., PLGA) has increased bioavailability by 3.2-fold in rodent models, addressing solubility limitations .

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